This compound can be classified as a purine derivative, specifically an amine-substituted purine. Purines are essential components of nucleic acids and play critical roles in various biological processes. The presence of the chloroethoxy group enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 6-(2-chloroethoxy)-7H-purin-2-amine typically involves the reaction of a purine derivative with 2-chloroethanol. Here are the detailed steps and parameters involved in the synthesis:
The molecular structure of 6-(2-chloroethoxy)-7H-purin-2-amine can be described using various chemical representations:
The structural representation can be visualized through its canonical SMILES notation: C1=NC(=C2C(=N1)N(C=N2)COCCCl)N
.
6-(2-chloroethoxy)-7H-purin-2-amine is involved in various chemical reactions due to its functional groups:
The mechanism of action for 6-(2-chloroethoxy)-7H-purin-2-amine involves its interaction with specific molecular targets:
The physical and chemical properties of 6-(2-chloroethoxy)-7H-purin-2-amine include:
Property | Value |
---|---|
Molecular Weight | 227.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties influence its handling, storage, and application in various chemical processes.
6-(2-chloroethoxy)-7H-purin-2-amine has several scientific applications:
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4